![molecular formula C12H11ClN4O2 B7876180 (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide](/img/structure/B7876180.png)
(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core substituted with a 4-chlorophenyl group and a hydroxyethanimidamide moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.
Formation of the Hydroxyethanimidamide Moiety: The hydroxyethanimidamide moiety can be synthesized by reacting the pyridazinone intermediate with hydroxylamine and an appropriate aldehyde or ketone under mild conditions.
Industrial Production Methods
Industrial production of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethanimidamide moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the hydroxyethanimidamide moiety, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Oxo derivatives with enhanced electrophilic properties.
Reduction: Reduced analogs with altered electronic and steric properties.
Substitution: Substituted derivatives with diverse functional groups.
Scientific Research Applications
(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for developing new drugs targeting specific enzymes or receptors due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Materials Science: The compound’s unique electronic properties make it a candidate for developing new materials with specific optical or electronic characteristics.
Mechanism of Action
The mechanism of action of (1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethanimidamide moiety can form hydrogen bonds with active site residues, while the pyridazinone core and 4-chlorophenyl group contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide: Similar structure with a fluorine substituent instead of chlorine.
(1Z)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N’-hydroxyethanimidamide is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and biological activity
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)17(15-10)7-11(14)16-19/h1-6,19H,7H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGYQVQUDQNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)C/C(=N/O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
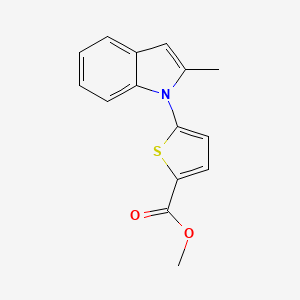
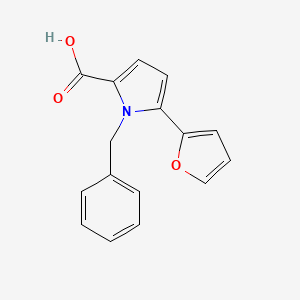
![4,5,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7876107.png)
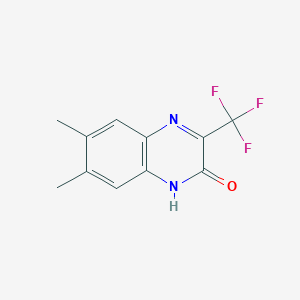
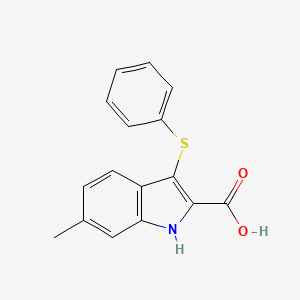
![6,7,8,9-tetrahydro-1H-thiopyrano[4,3-b][1]benzothiophene-3-carboxylic acid](/img/structure/B7876127.png)
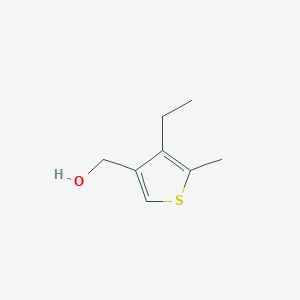
![11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B7876142.png)
![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid 5,5-dioxide](/img/structure/B7876148.png)
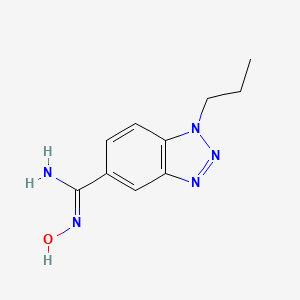
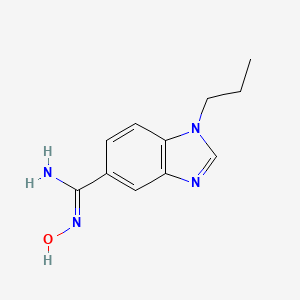
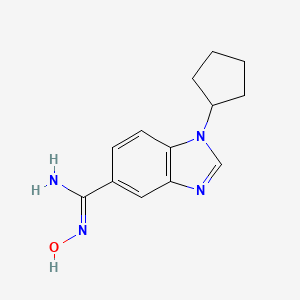
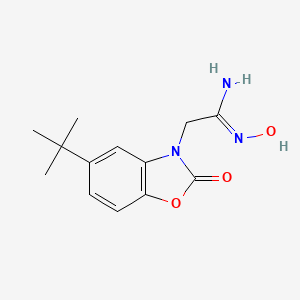
![1-(1-isopropyl-1H-imidazo[4,5-b]pyrazin-6-yl)-4-piperidinecarboxylic acid](/img/structure/B7876211.png)
